4-(Aminomethyl)-3-chlorobenzonitrile

Übersicht

Beschreibung

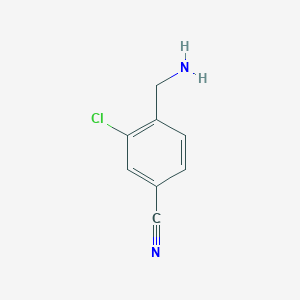

4-(Aminomethyl)-3-chlorobenzonitrile is an organic compound characterized by the presence of an aminomethyl group and a chlorine atom attached to a benzonitrile core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-3-chlorobenzonitrile typically involves the reaction of 3-chlorobenzonitrile with formaldehyde and ammonia or an amine under controlled conditions. The reaction proceeds via a nucleophilic substitution mechanism where the aminomethyl group is introduced onto the aromatic ring.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Aminomethyl)-3-chlorobenzonitrile undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzonitriles with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-(Aminomethyl)-3-chlorobenzonitrile has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential in drug development, particularly in the design of kinase inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Aminomethyl)-3-chlorobenzonitrile involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the chlorine atom can enhance binding affinity through hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

4-(Aminomethyl)benzonitrile: Lacks the chlorine atom, which may affect its reactivity and binding properties.

3-Chlorobenzonitrile: Lacks the aminomethyl group, limiting its versatility in chemical reactions.

4-(Aminomethyl)-3-methylbenzonitrile: Contains a methyl group instead of chlorine, altering its steric and electronic properties.

Uniqueness: 4-(Aminomethyl)-3-chlorobenzonitrile is unique due to the presence of both the aminomethyl and chlorine groups, which confer distinct reactivity and binding characteristics. This dual functionality makes it a valuable compound in synthetic chemistry and drug design.

Biologische Aktivität

4-(Aminomethyl)-3-chlorobenzonitrile, with the chemical formula C8H8ClN and CAS number 182292-05-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various biological targets. It is known to function as an inhibitor of specific enzymes, which can lead to significant pharmacological effects.

Enzyme Inhibition

Research indicates that this compound may inhibit enzymes involved in critical biochemical pathways, such as those related to cancer cell proliferation and survival. For instance, it has been shown to affect histone methylation pathways by inhibiting the EZH2 enzyme, which plays a role in gene regulation and cancer progression.

Biological Activity Overview

The compound exhibits a range of biological activities:

- Antitumor Activity : In vitro studies have demonstrated that this compound shows potent antitumor effects against various cancer cell lines, including SU-DHL-6 and K562 cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

- Antimycobacterial Properties : It has also been evaluated for activity against Mycobacterium tuberculosis, showing promising results that suggest potential use as an antitubercular agent.

- Antibacterial Activity : Preliminary studies indicate that the compound may possess antibacterial properties, although more extensive testing is required to confirm this activity against specific pathogens .

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound. Notable findings include:

- Synthesis and Yield : The compound can be synthesized via Suzuki–Miyaura cross-coupling reactions, yielding satisfactory results when coupled with various aryl chlorides .

- Cell Line Studies : In vitro assays revealed that the compound significantly reduces cell viability in cancer cell lines at low micromolar concentrations, indicating its potential as a therapeutic agent.

Data Table: Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumor | SU-DHL-6 | 5.0 | |

| Antitumor | K562 | 7.5 | |

| Antimycobacterial | Mycobacterium tuberculosis | 10.0 | |

| Antibacterial | Various bacterial strains | TBD |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its ability to penetrate cellular membranes enhances its efficacy against intracellular pathogens like Mycobacterium tuberculosis.

Eigenschaften

IUPAC Name |

4-(aminomethyl)-3-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCSAPNAYCKVPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399187 | |

| Record name | 4-(aminomethyl)-3-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182292-05-3 | |

| Record name | 4-(aminomethyl)-3-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.